(S)-2-Chloro-1-phenylethanol holds promise as a chiral building block in asymmetric synthesis. Due to its readily available hydroxyl group and the presence of a stereocenter, it can serve as a starting material for the synthesis of other chiral molecules with high enantioselectivity, meaning the desired stereoisomer is formed preferentially. This property makes it valuable in the development of new drugs, catalysts, and other chiral materials. [PubChem, National Institutes of Health, ]
(S)-(+)-2-Chloro-1-phenylethanol is an organic compound with the molecular formula C₈H₉ClO. It features a chiral center at the carbon atom adjacent to the hydroxyl group, making it optically active. The compound is typically represented as follows:
This compound is known for its utility in various synthetic pathways and as an intermediate in the production of pharmaceuticals.
Research indicates that (S)-(+)-2-Chloro-1-phenylethanol exhibits biological activity that may include antimicrobial properties. The compound's chirality plays a crucial role in its interaction with biological systems, potentially affecting its efficacy and safety profile. Studies have shown that certain derivatives of chlorinated phenylethanols can exhibit selective toxicity against specific pathogens .
Several methods for synthesizing (S)-(+)-2-Chloro-1-phenylethanol have been developed:
(S)-(+)-2-Chloro-1-phenylethanol finds applications in various fields:
Studies on interaction mechanisms involving (S)-(+)-2-Chloro-1-phenylethanol focus on its reactivity with enzymes and other biomolecules. Its interactions can influence metabolic pathways, making it significant for drug design and development. Research suggests that understanding these interactions can lead to improved therapeutic agents with targeted actions .
(S)-(+)-2-Chloro-1-phenylethanol shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-(-)-2-Chloro-1-phenylethanol | C₈H₉ClO | Enantiomer of (S)-(+)-2-chloro-1-phenylethanol |
2-Bromo-1-phenylethanol | C₈H₉BrO | Contains bromine instead of chlorine |
2-Fluoro-1-phenylethanol | C₈H₉FO | Contains fluorine instead of chlorine |
The uniqueness of (S)-(+)-2-Chloro-1-phenylethanol lies in its specific stereochemistry and the presence of chlorine, which influences its reactivity and biological properties compared to other halogenated phenyl ethanols.
Continuous flow microreactors have emerged as promising platforms for the scalable synthesis of (S)-(+)-2-chloro-1-phenylethanol through enzymatic reduction processes [1]. Wall-coated flow microreactors utilizing enzyme immobilization provide enhanced retention of biocatalysts for multiple conversion rounds [1]. The microreactor design integrates microstructured multichannel plates fabricated through microinjection molding techniques, with appropriately interfaced temperature-controlled housing systems [2].
Enzyme immobilization within these systems employs covalent protein attachment via cross-linking with glutardialdehyde onto amino-silanized microstructured surfaces [2]. Scanning electron microscopy analysis reveals enzyme binding in aggregated clusters, preferentially around passive mixing elements introduced in alternating left-and-right patterns along each microchannel [2]. The fusion of target enzymes to silica-binding modules enables high-affinity-oriented attachment to plain glass microchannel walls [1].
The implementation of continuous flow systems for chiral alcohol synthesis demonstrates significant advantages over traditional batch processes [3]. Continuous culture systems achieve space-time yields of 57.5 mg per liter per hour for phenylethanol derivatives, representing a 60% increase compared to batch culture operations [3]. The most efficient microreactor configurations utilize donut-shaped reservoir geometries, yielding product concentrations of 7.2 mg per liter at residence times lower than one minute [4].
Bioreactor design parameters significantly influence performance outcomes through their effects on fluid dynamics, mass transfer, and mixing characteristics [5]. The optimization of structural parameters through computational fluid dynamics modeling enables the determination of ideal height outlet tube dimensions for minimizing velocity distributions within bioreactor systems [5]. Continuous packed bed reactors represent the most widely used configurations for immobilized enzyme applications, offering advantages including easy automatic control, reduced labor costs, and stabilized operating conditions [6].
Parameter | Microreactor | Packed Bed | Stirred Tank |
---|---|---|---|
Space-time yield (mg/L·h) | 57.5 [3] | 145.8 [7] | 52.5 [7] |
Residence time (min) | <1 [4] | 1080 [7] | 1200 [7] |
Conversion efficiency (%) | 96 [4] | >99 [7] | >99 [7] |
Enzyme loading (g/L) | 2.37×10⁻⁵ [8] | 50 [7] | 20 [7] |
Mass transfer phenomena in continuous flow bioreactors determine the overall reaction efficiency for chiral alcohol synthesis [9]. The volumetric mass transfer coefficient can be predicted through theoretical equations coupling liquid-side mass transfer coefficients with interfacial area calculations [9]. Enhancement factors greater than unity indicate increased specific gas absorption rates due to the presence of dispersed phases [9].
The design of continuous flow systems requires consideration of pressure drop across packed bed configurations and the effects of column dimensions on reaction rates [6]. Three substrate flow possibilities exist in packed bed systems: downward flow, upward flow, and recycling methods [6]. The recycling method provides advantages when linear velocity of substrate solutions affects reaction flow rates, enabling substrate passage through columns at desired velocities [6].
Hybrid catalytic systems integrating organocatalysts and biocatalysts represent a sophisticated approach for the synthesis of (S)-(+)-2-chloro-1-phenylethanol [10]. Multi-step processes utilizing several catalysts working concurrently have evolved to improve reaction efficiency while leveraging the complementary strengths of both catalyst types [10]. These systems enable the combination of wide substrate adaptation ranges characteristic of organic reactions with the stereospecificity inherent to enzymatic processes [10].
Sequential reaction designs facilitate the resolution of problematic issues including reactivity, selectivity, solubility, and inhibition challenges [10]. The development of chemoenzymatic processes allows chemical ingredients to be processed without high-temperature mixing requirements, enabling factory size reduction and decreased resource consumption for large-quantity chemical production [11]. Industrial applications demonstrate potential for reducing waste production by at least 50% and carbon dioxide emissions by at least 20% [11].
The implementation of simultaneous catalytic processes requires careful optimization of reaction conditions to accommodate both organocatalytic and biocatalytic components [10]. Thermoreversible aqueous biphasic systems composed of ammonium-based zwitterions and polymers enable integrated bioreaction-separation processes where biocatalytic reactions occur in homogeneous media [12]. Small temperature changes induce two-phase formation, facilitating complete enzyme-product separation in single-step procedures [12].
Deracemization processes combining manganese oxide-driven oxidation with enzymatic biotransformation achieve enantiopure alcohol synthesis through compartmentalized reaction strategies [13]. The developed sequential reactions convert racemic phenylethanol substrates into enantiopure products with enantioselectivity exceeding 99% enantiomeric excess and 96% yield [13]. These methodologies extend to chloro-substituted phenylethanol derivatives with conversions reaching 93% and maintaining stereoselectivity above 99% enantiomeric excess [13].
Catalyst Type | Substrate Loading (g/L) | Conversion (%) | Enantiomeric Excess (%) | Space-time Yield (mmol/L·h) |
---|---|---|---|---|
Ketoreductase only [7] | 500 | >99 | >99.9 | 145.8 |
Hybrid system [13] | 150 | 96 | >99 | 263.1 |
Organocatalyst [14] | 50 | 97 | 88 | 22.4 |
Process integration in hybrid catalytic systems demands sophisticated coordination between catalytic phases to maintain overall efficiency [10]. The modularity and flexibility of chemoenzymatic processes enable demonstration through pilot projects in realistic industrial environments [11]. Flow chemistry and membrane technology integration within chemoenzymatic processes facilitates upstream and downstream processing optimization [11].
Continuous flow asymmetric synthesis employing heterogeneous catalytic processes simplifies work-up and isolation procedures compared to corresponding batch reactions [14]. The utilization of chiral copper complexes in three-dimensional printed custom-made flow reactors enables anti-selective asymmetric reactions with residence times of 30 minutes at temperatures of negative 20 degrees Celsius [14]. These systems achieve high yields ranging from 72% to 90% with enantiomeric excess values between 86% and 90% [14].
Solvent engineering in biphasic reaction media represents a critical aspect of (S)-(+)-2-chloro-1-phenylethanol synthesis optimization [15]. Aqueous-organic two-phase systems improve bioreaction space-time yield and product concentration while enhancing selectivity through strategic solvent selection [15]. The application of water-immiscible organic solvents enables substrate supply and product removal, overcoming low water-solubility limitations and enzyme inhibition by substrates or products [15].
Bicontinuous interfacially jammed emulsion gels provide large interfacial areas between immiscible oil and water phases, facilitating enzymatic conversion of hydrophobic substrates [16]. These systems demonstrate four-fold increases in initial reaction rates compared to stirred biphasic media for lipase-catalyzed hydrolysis reactions [16]. The bijel systems serve as powerful biphasic reaction media for accelerating enzymatic reactions with hydrophobic reagents while enabling continuous reactive separations [16].
The selection of appropriate solvents for two-phase systems requires adherence to established principles for minimizing biocatalyst toxicity [15]. Solvents with logarithmic partition coefficients greater than 4 are considered suitable, while those with lower values frequently demonstrate toxicity to biocatalysts [15]. High partition coefficient solvents present low water solubility, ensuring enzymes dissolved in aqueous phases avoid direct solvent contact [15].
Polar solvents with logarithmic partition coefficients below 2 strip essential water from biocatalysts, resulting in enzyme stability loss [15]. The choice of solvent significantly affects reaction kinetics through variations in substrate partition coefficients between phases [17]. Ethyl acetate systems demonstrate favorable partitioning characteristics for phenylethanol derivative synthesis, enabling higher yields despite reduced reaction rates across pH ranges [17].
Solvent Type | Log P | Water Solubility | Enzyme Activity (%) | Product Yield (%) |
---|---|---|---|---|
Ethyl acetate [17] | 0.73 | Moderate | 85 | 95 |
Toluene [7] | 2.73 | Low | 90 | 92 |
Hexane [15] | 3.90 | Very low | 95 | 88 |
Isopropanol [7] | 0.05 | High | 98 | 85 |
Mass transfer enhancement in biphasic systems requires optimization of interfacial phenomena and phase distribution characteristics [16]. The implementation of membrane reactor configurations enables physical barrier separation between biocatalysts and organic solvents, preventing direct contact while maintaining efficient mass transfer [15]. Alternative configurations utilize separate vessels for biocatalyst recycling and product extraction through liquid-liquid extraction units [15].
The engineering of biphasic reaction media involves consideration of both direct and indirect contact configurations [15]. Direct contact systems position biocatalysts in aqueous phases with organic phases providing substrate supply and product removal [15]. Indirect contact through membrane separation maintains biocatalyst integrity while enabling efficient substrate and product transport across phase boundaries [15].
Irritant